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Compound of Interest

Compound Name:
6-(Methylamino)pyrazine-2-

carbothioamide

CAS No.: 66996-92-7

Cat. No.: B188133

Get Quote

Executive Summary & Scientific Rationale
6-(Methylamino)pyrazine-2-carbothioamide is a synthetic small molecule belonging to the

pyrazine-2-carbothioamide class. Structurally, it represents a hybrid pharmacophore combining

the pyrazine core of Pyrazinamide (PZA) and the thioamide functionality of Ethionamide (ETH).

This unique structure suggests two primary therapeutic indications:

Antitubercular Activity: The thioamide moiety is a known bioisostere used to target the

mycolic acid biosynthesis pathway (via InhA inhibition) in Mycobacterium tuberculosis (Mtb),

typically requiring bioactivation by the monooxygenase EthA. Simultaneously, the pyrazine

core mimics PZA, potentially engaging the ribosomal protein S1 (RpsA) or requiring

activation by pyrazinamidase (PncA).

Antiviral Activity: Substituted pyrazine carboxamides (e.g., T-1105, Favipiravir) are potent

RNA-dependent RNA polymerase (RdRp) inhibitors.[1] The thioamide substitution is
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investigated for enhanced lipophilicity and membrane permeability compared to the

corresponding carboxamide.

This guide details the Resazurin Microtiter Assay (REMA) for antimycobacterial potency,

Intracellular Macrophage Screening, and Cytotoxicity Profiling.

Compound Handling & Formulation
Critical Quality Attribute (CQA): Thioamides are susceptible to oxidative desulfuration and

photodegradation. Strict handling protocols are required to prevent false negatives due to

compound degradation.

Storage: Lyophilized powder at -20°C, protected from light (amber vials).

Solubilization:

Primary Solvent: Dimethyl sulfoxide (DMSO).

Stock Concentration: 10 mM or 20 mg/mL.

Solubility Limit: If precipitation occurs at >100 µM in aqueous media, add 0.05% Tween-80

to the assay buffer.

Stability: Freshly prepare working dilutions for each assay. Do not subject freeze-thaw cycles

to diluted stocks.

Protocol A: Antimycobacterial Susceptibility Testing
(REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis

H37Rv using the Resazurin Microtiter Assay (REMA). This colorimetric assay relies on the

reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically

active bacteria.

Reagents & Materials[1][2][3][4][5][6][7]
Strain:M. tuberculosis H37Rv (ATCC 27294).
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Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin,

Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).

Controls: Isoniazid (Positive Control), DMSO (Vehicle Control).

Step-by-Step Workflow
Inoculum Preparation:

Grow H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

Dilute culture in 7H9 media to a theoretical OD₆₀₀ of 0.001 (approx. 10⁵ CFU/mL).

Plate Layout (96-well):

Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).

Test Wells (Columns 2–11): Add 100 µL of 7H9 media.

Compound Dilution:

Add 100 µL of 6-(Methylamino)pyrazine-2-carbothioamide (from 2x working stock) to

Column 2.

Perform serial 2-fold dilutions from Column 2 to Column 10. Discard 100 µL from Column

10.

Range: Final testing range typically 100 µM to 0.19 µM.

Inoculation:

Add 100 µL of the diluted bacterial inoculum to all test wells (Final volume 200 µL).

Final DMSO: Ensure <0.5% v/v.

Incubation:
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Seal plates with breathable membrane.

Incubate at 37°C for 7 days.

Readout:

Add 30 µL of 0.01% Resazurin solution to each well.

Incubate for an additional 24–48 hours.

Scoring: Visual change from Blue -> Pink indicates growth. MIC is the lowest

concentration preventing color change.

Fluorescence: Excitation 530 nm / Emission 590 nm.

Protocol B: Intracellular Efficacy (Macrophage
Model)
Scientific Context:M. tuberculosis is an intracellular pathogen. Pyrazine analogs often exhibit

pH-dependent activity (PZA is most active at pH 5.5). This assay validates if the compound can

permeate the macrophage membrane and kill bacteria within the acidic phagolysosome.

Reagents
Cells: J774A.1 or THP-1 (differentiated with PMA).

Media: RPMI-1640 + 10% FBS.

Lysis Buffer: 0.1% SDS in sterile water.

Workflow
Infection:

Seed J774A.1 macrophages (5 × 10⁴ cells/well) in 96-well plates. Adhere overnight.

Infect with M. tuberculosis H37Rv at MOI (Multiplicity of Infection) 1:1 or 5:1 for 4 hours.

Wash: Wash 3x with warm PBS to remove extracellular bacteria.
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Amikacin Step: Incubate with 200 µg/mL Amikacin for 1 hour to kill remaining extracellular

bacteria.

Treatment:

Replace media with RPMI containing 6-(Methylamino)pyrazine-2-carbothioamide at 1x,

5x, and 10x the in vitro MIC.

Incubate for 3 to 5 days.

CFU Enumeration:

Remove supernatant. Wash cells.

Lyse macrophages with 100 µL 0.1% SDS for 10 min.

Serially dilute lysate and plate on 7H10 agar.

Count colonies after 21 days.

Protocol C: Cytotoxicity & Selectivity Index
Objective: Ensure the observed antibacterial activity is not due to general host toxicity.

Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).

Assay: MTT or CellTiter-Glo.

Calculation:

Target: SI > 10 is considered a hit; SI > 50 is an ideal lead.

Mechanistic Visualization: Bioactivation Pathways
The following diagram illustrates the hypothetical dual-activation pathway for 6-
(Methylamino)pyrazine-2-carbothioamide. As a thioamide-pyrazine hybrid, it may be

activated by EthA (like Ethionamide) or PncA (like Pyrazinamide), leading to inhibition of InhA

or RpsA, respectively.
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Figure 1: Hypothetical bioactivation pathways. The compound may act as a prodrug requiring

activation by EthA (thioamide path) or PncA (pyrazine path) to exert bactericidal effects.

Data Summary Template
Assay Parameter Unit

Acceptance
Criteria (Hit)

REMA (H37Rv) MIC µM < 10 µM

Macrophage EC90 µM < 20 µM (and < CC50)

Cytotoxicity CC50 µM > 100 µM

Selectivity SI Ratio > 10
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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